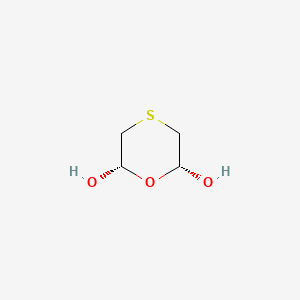

(2R,6S)-1,4-Oxathiane-2,6-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78102-17-7 |

|---|---|

Molecular Formula |

C4H8O3S |

Molecular Weight |

136.17 g/mol |

IUPAC Name |

(2S,6R)-1,4-oxathiane-2,6-diol |

InChI |

InChI=1S/C4H8O3S/c5-3-1-8-2-4(6)7-3/h3-6H,1-2H2/t3-,4+ |

InChI Key |

PQPPCAGZGWTBKK-ZXZARUISSA-N |

Isomeric SMILES |

C1[C@@H](O[C@@H](CS1)O)O |

Canonical SMILES |

C1C(OC(CS1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2r,6s 1,4 Oxathiane 2,6 Diol and Its Chiral Congeners

De Novo Synthesis Strategies for 1,4-Oxathiane (B103149) Ring Systems

The fundamental construction of the 1,4-oxathiane ring can be achieved through several distinct de novo strategies. These methods focus on forming the heterocyclic system from acyclic precursors through various carbon-oxygen and carbon-sulfur bond-forming reactions.

Intramolecular Reductive Etherification Approaches to 1,4-Oxathianes

Intramolecular reductive etherification provides a powerful method for the stereoselective synthesis of substituted 1,4-oxathianes. This strategy typically involves the cyclization of a 1,5-diketone precursor that contains a sulfur atom at the 3-position. The reaction proceeds by reducing the ketone functionalities, which then undergo an intramolecular etherification to form the oxathiane ring. A notable advantage of this approach is the potential for high diastereoselectivity, particularly in the formation of cis-2,6-disubstituted products. mdpi.com The specific stereochemical outcome is often influenced by the reaction conditions and the nature of the reducing agent employed.

Ring Closure Reactions Utilizing Mercuric Salts

A classic approach to the 1,4-oxathiane ring system involves the treatment of specific unsaturated sulfides with mercuric salts in an aqueous medium. For instance, the reaction of diallyl sulfide (B99878) with aqueous mercuric salt solutions initiates an oxymercuration of one of the alkene units. londonmet.ac.uk This is followed by an intramolecular nucleophilic attack by the resulting hydroxyl group on the mercurinium ion formed from the second alkene unit. londonmet.ac.uk Subsequent demercuration, often effected by treatment with iodine, yields the 1,4-oxathiane ring. This method has been shown to produce a mixture of cis and trans isomers of 2,6-bis(iodomethyl)-1,4-oxathiane. londonmet.ac.uk The stereochemistry of the products can be influenced by factors such as reaction time and acidity, which can affect the equilibration of intermediates.

| Precursor | Reagents | Product(s) | Isomer Ratio (cis:trans) |

| Diallyl sulfide | 1. Hg(OAc)₂, H₂O; 2. I₂ | 2,6-bis(iodomethyl)-1,4-oxathiane | Mixture of isomers |

Cyclization Reactions Involving Hydroxy Sulfides and Related Precursors

The cyclization of acyclic hydroxy sulfides is a direct and versatile method for forming the 1,4-oxathiane ring. These hydroxy sulfide precursors can be synthesized through various means, including the regioselective ring-opening of epoxides with a suitable thiol. londonmet.ac.uk The subsequent step involves an intramolecular cyclodehydration to forge the ether linkage of the oxathiane ring. This ring closure is typically promoted by acid catalysts. While this approach is conceptually straightforward, the efficiency of the cyclodehydration step can be variable and may require optimization of reaction conditions to achieve high yields. londonmet.ac.uk

Thia-Michael Addition Followed by Heterocyclization

A two-step approach involving a Thia-Michael addition followed by an intramolecular cyclization (heterocyclization) constitutes a flexible strategy for constructing the 1,4-oxathiane framework. The initial step is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound or other Michael acceptor. nih.govsrce.hr This reaction, which can often be catalyzed by a base or a Lewis acid, forms a key intermediate containing both a sulfide and a functionality poised for ring closure. mdpi.com

The subsequent heterocyclization step can proceed via several pathways. For example, if the Michael acceptor contains a second electrophilic site, or if a functional group on the thiol moiety can act as a nucleophile, an intramolecular reaction can lead to the formation of the 1,4-oxathiane ring. A relevant analogy is the cascade inter–intramolecular double Michael reaction, where an initial conjugate addition is followed by a diastereoselective 6-endo-trig intramolecular cyclization. beilstein-journals.org This type of intramolecular cyclization, such as an oxa-Michael addition, effectively closes the ring to yield the desired heterocyclic system. beilstein-journals.org

Stereoselective Synthesis of 1,4-Oxathiane Diols

Achieving stereochemical control is crucial for the synthesis of specific chiral congeners like (2R,6S)-1,4-Oxathiane-2,6-diol. Methodologies have been developed that allow for the selective formation of specific diastereomers and, in some cases, enantiomers.

Enantioselective and Diastereoselective Control in Ring Formation

The control of stereochemistry in the synthesis of 1,4-oxathianes is highly dependent on the chosen synthetic route. Diastereoselectivity is a prominent feature in several cyclization strategies. For example, the Fe(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones has been shown to produce cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity, often exceeding a 98:2 ratio in favor of the cis isomer. mdpi.com Similarly, the mercuric salt-mediated cyclization of diallyl sulfide yields a mixture of cis and trans isomers, demonstrating the formation of diastereomeric products, though with lower selectivity. londonmet.ac.uk

Achieving enantioselective control typically requires the use of chiral catalysts, auxiliaries, or starting materials. While specific examples detailing the enantioselective synthesis of this compound are not broadly reported in general literature, the principles of asymmetric synthesis can be applied. Strategies such as asymmetric intramolecular reductive etherification or enzyme-catalyzed cyclizations could provide pathways to enantiomerically enriched 1,4-oxathiane diols. The development of such methods remains a key objective in the targeted synthesis of stereochemically pure oxathiane-based compounds.

| Synthetic Method | Key Feature | Typical Stereochemical Outcome | Reference |

| Fe(III)-catalyzed cyclization | Cyclization of bis(2-hydroxyethyl) sulfones | High diastereoselectivity for cis-2,6-disubstituted products (>98:2) | mdpi.com |

| Mercuric salt ring closure | Cyclization of diallyl sulfide | Forms a mixture of cis and trans diastereomers | londonmet.ac.uk |

| Intramolecular Reductive Etherification | Cyclization of 1,5-diketones | Can provide high diastereoselectivity for cis-products | mdpi.com |

Chiral Auxiliary-Directed Synthesis

The asymmetric synthesis of chiral 1,4-oxathiane derivatives can be effectively achieved by employing chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. wikipedia.org Common strategies involve the use of well-established auxiliaries like oxazolidinones and camphorsultam to control the formation of stereocenters in acyclic precursors, which are then cyclized to form the 1,4-oxathiane ring.

One prevalent method involves the diastereoselective alkylation or aldol (B89426) reaction of a substrate attached to a chiral auxiliary. For instance, an acetic acid moiety bearing a chiral auxiliary can be enolized and reacted with an appropriate electrophile. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

In a representative synthesis, an N-acyl oxazolidinone, such as those popularized by David A. Evans, can be used to control the stereochemistry of an aldol reaction. scielo.org.mx The titanium enolate of an N-acetylthiazolidinethione, a sulfur-based chiral auxiliary, can react with an aldehyde to create new stereocenters with high diastereoselectivity. scielo.org.mx The resulting product, containing the necessary carbon, oxygen, and sulfur atoms in the correct stereochemical orientation, can then be manipulated through a series of steps, including cleavage of the auxiliary and cyclization, to yield the target chiral 1,4-oxathiane diol.

The effectiveness of this approach is demonstrated in the synthesis of various substituted heterocycles where the auxiliary dictates the stereochemistry. For example, the use of norephedrine (B3415761) and camphor-derived auxiliaries has been successful in the synthesis of chiral α-hydroxyaldehydes, which are versatile intermediates for further transformations. bath.ac.uk

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Key Reaction | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Aldol Reactions, Alkylations | Often >95% d.e. | wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder, Alkylations | High d.e. | wikipedia.org |

| Indene-based Thiazolidinethione | Acetate Aldol Reaction | Excellent d.e. | scielo.org.mx |

| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | ~10:1 d.r. | wikipedia.org |

Chemo-Enzymatic Resolution Techniques for Chiral Oxathiane Intermediates

Chemo-enzymatic methods provide a powerful alternative for accessing enantiomerically pure compounds by leveraging the high selectivity of enzymes. researchgate.net Kinetic resolution, a key technique in this area, involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. youtube.comresearchgate.net This allows for the separation of the two enantiomers based on their different chemical forms. youtube.com

Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols and their corresponding esters due to their versatility, commercial availability, and ability to function in organic solvents. nih.govwhiterose.ac.uk In the context of synthesizing chiral 1,4-oxathiane diols, a racemic mixture of a key intermediate, such as a hydroxy thioether or a protected oxathiane diol, can be subjected to lipase-catalyzed transesterification.

For example, a racemic alcohol intermediate could be acylated using a lipase (B570770) like Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435. The enzyme will selectively acylate one enantiomer at a much higher rate than the other. nih.gov By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol enantiomer and the acylated enantiomer, both in high enantiomeric excess. youtube.com

A more advanced approach is Dynamic Kinetic Resolution (DKR), which overcomes the 50% theoretical yield limitation of standard kinetic resolution. researchgate.net In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. researchgate.netprinceton.edu This continuous racemization ensures that the substrate pool for the enzyme is constantly replenished with the faster-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. youtube.com This can be achieved by combining the lipase with a metal catalyst that facilitates the racemization process. researchgate.net

Table 2: Enzyme-Based Resolution of Chiral Intermediates

| Enzyme | Reaction Type | Substrate Class | Potential Outcome | Reference |

|---|---|---|---|---|

| Lipase (e.g., CAL-B) | Kinetic Resolution (Acylation/Hydrolysis) | Racemic Alcohols | Separation of enantiomers, max 50% yield of one enantiomer | nih.gov |

| Lipase + Metal Catalyst (e.g., Ru) | Dynamic Kinetic Resolution | Racemic Alcohols | Conversion of racemate to a single enantiomer, >50% yield | researchgate.net |

| Nitrilase | Kinetic Resolution (Hydrolysis) | Racemic Nitriles | Enantioselective conversion to carboxylic acids | researchgate.net |

| Alcohol Dehydrogenase (ADH) | Kinetic Resolution (Oxidation/Reduction) | Racemic Alcohols/Ketones | Enantioselective oxidation or reduction | princeton.edu |

Preparation of Alkylated and Substituted 1,4-Oxathiane Diols

The synthesis of alkylated and substituted 1,4-oxathiane diols can be approached through two primary strategies: direct alkylation of a pre-formed oxathiane ring or a convergent synthesis where substituted fragments are joined to construct the ring system. londonmet.ac.uk

Direct alkylation often involves the deprotonation of a carbon alpha to the sulfur atom, particularly when the sulfur is oxidized to a sulfone. The resulting α-sulfonyl anion can then act as a nucleophile, reacting with various alkylating agents to introduce substituents. londonmet.ac.uk For instance, 1,4-oxathiane S,S-dioxide can be treated with a strong base like n-butyllithium to generate an anion, which is then quenched with an alkyl halide to yield the corresponding alkylated product. Subsequent reduction of the sulfone and hydroxylation steps would be required to arrive at the diol.

A more versatile approach involves a ring synthesis strategy. This typically starts with substituted precursors. For example, a substituted epoxide can be opened by a sulfur nucleophile like 2-mercaptoethanol. The regioselectivity of the epoxide ring-opening is a critical factor in determining the substitution pattern of the final product. londonmet.ac.uk This reaction yields a hydroxy sulfide intermediate, which can then undergo intramolecular cyclization to form the 1,4-oxathiane ring.

Another method involves the reaction of diallyl sulfide with aqueous mercuric salts, which, after demercuration, can yield disubstituted 1,4-oxathianes. londonmet.ac.uk Furthermore, Fe(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones has been shown to produce cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity (>98:2). nih.gov

Table 3: Synthetic Routes to Substituted 1,4-Oxathianes

| Method | Precursors | Key Step | Substitution Pattern | Reference |

|---|---|---|---|---|

| Direct Alkylation | 1,4-Oxathiane S,S-dioxide, Alkyl Halide | Formation of α-sulfonyl anion | Substitution α to sulfur | londonmet.ac.uk |

| Ring Synthesis | Substituted Epoxide, Thiol | Nucleophilic ring-opening | Substitution α to oxygen | londonmet.ac.uk |

| Fe(III)-Catalyzed Cyclization | bis(2-hydroxyethyl) sulfones | Intramolecular cyclization | cis-2,6-disubstitution | nih.gov |

| Hetero-Diels-Alder | α,α'-Dioxothiones, Alkenes | [4+2] Cycloaddition | Polysubstituted | nih.gov |

Derivatization from Pre-existing Chiral Pool Starting Materials

The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. nih.gov Synthesizing complex chiral molecules like this compound from these starting materials is an efficient strategy that leverages their inherent chirality.

A hypothetical synthesis starting from a chiral pool material like D-mannitol (a sugar alcohol) could be envisioned. The stereocenters in D-mannitol can be selectively protected and manipulated to install the required functionalities. For example, the C2 and C5 hydroxyl groups could be converted into leaving groups, followed by a double nucleophilic substitution with a sulfur-containing reagent to form the 1,4-oxathiane ring. The remaining hydroxyl groups at C1 and C6 would then correspond to the diol functionality in the target molecule, with their stereochemistry being derived directly from the D-mannitol precursor.

Similarly, enantiomerically pure amino acids can serve as starting points. nih.gov For example, L-cysteine contains a sulfur atom and a stereocenter. Through a series of transformations, the carbon backbone of the amino acid could be extended and modified to construct the oxathiane ring. This might involve converting the carboxylic acid to an alcohol and the amine to a hydroxyl group, followed by reaction with a suitable C3 fragment to complete the six-membered ring.

The synthesis of chiral syn-1,3-diols, which are key structural motifs in many natural products, often begins with chiral starting materials. researchgate.net Methodologies developed for these motifs can be adapted for the synthesis of 1,4-oxathiane diols. For instance, a chiral homoallylic alcohol, derived from the chiral pool, can undergo transformations that introduce the sulfur atom and lead to cyclization, preserving the original stereochemistry. researchgate.net

Table 4: Potential Chiral Pool Precursors and Strategies

| Chiral Pool Source | Key Features | Potential Synthetic Strategy | Reference |

|---|---|---|---|

| Sugars (e.g., D-Mannitol) | Multiple stereocenters, polyol functionality | Selective protection/activation of hydroxyls, cyclization via S-nucleophile | nih.gov |

| Amino Acids (e.g., L-Cysteine) | Inherent stereocenter, contains sulfur | Functional group interconversion and chain extension, cyclization | nih.gov |

| Terpenes (e.g., Caryophyllene oxide) | Complex chiral scaffold | Oxidative cleavage and functional group manipulation | nih.gov |

| Hydroxy Acids (e.g., Malic Acid) | Chiral alcohol and acid functionalities | Reduction and conversion to build the oxathiane backbone | sigmaaldrich.com |

Stereochemical Aspects and Conformational Analysis of 2r,6s 1,4 Oxathiane 2,6 Diol

Absolute Configuration Determination of 1,4-Oxathiane (B103149) Diols

Establishing the precise three-dimensional arrangement of atoms, or absolute configuration, is fundamental in stereochemistry. For chiral molecules like (2R,6S)-1,4-Oxathiane-2,6-diol, this determination is crucial for understanding their properties and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the relative stereochemistry of cyclic compounds. In the context of 1,4-oxathiane derivatives, ¹H NMR coupling constants (J values) are particularly informative. For instance, a large coupling constant (typically in the range of 11.3 to 11.7 Hz) between protons on adjacent carbons (e.g., at C-2 and C-3) is indicative of a diaxial relationship, which in turn provides insight into the chair conformation of the ring and the relative orientation of substituents. mdpi.comnih.gov

X-ray Diffraction provides the most definitive determination of absolute configuration and solid-state conformation. By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule can be constructed. This technique has been successfully employed to confirm the structure of various 1,4-oxathiane and 1,4-oxathiin (B13834599) derivatives, unambiguously establishing the stereochemical relationships between substituents. mdpi.comnih.gov

Table 1: Spectroscopic Data for Stereochemical Analysis of 1,4-Oxathiane Derivatives

| Technique | Parameter | Observation | Implication |

| ¹H NMR | Coupling Constant (J) | 11.3 - 11.7 Hz for H-2/H-3 | Diaxial configuration of hydrogens, suggesting a specific chair conformation. mdpi.comnih.gov |

| X-ray Diffraction | Crystal Structure | Direct visualization of atomic positions | Unambiguous determination of absolute configuration and solid-state conformation. mdpi.comnih.gov |

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), are instrumental in assigning the absolute configuration of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with a spectrum simulated from quantum chemical calculations (ab initio simulation) for a known configuration (e.g., S,S), the absolute configuration of the synthesized molecule can be determined. This method has been successfully applied to new chiral oxathianes. elsevierpure.com

Conformational Preferences and Dynamics of the 1,4-Oxathiane Ring System

The 1,4-oxathiane ring, like cyclohexane (B81311), is not planar and adopts various conformations to minimize steric and torsional strain.

The chair conformation is generally the most stable for six-membered rings like 1,4-oxathiane, as it minimizes both angle and torsional strain. libretexts.orgyoutube.com The ring can undergo a "ring flip" or "chair inversion," where one chair conformation converts to another. youtube.comyoutube.com This process involves passing through higher-energy transition states, such as the half-chair, and intermediates like the boat and twist-boat conformations. libretexts.org The energy difference between the chair and boat conformations in cyclohexane is approximately 30 kJ/mol, with the chair being more stable due to unfavorable steric interactions ("flagpole" hydrogens) in the boat form. libretexts.org The energy barrier to inversion is influenced by torsional strain and is a key characteristic of the ring system. rsc.org

Table 2: Conformational States of the Cyclohexane Ring (Analogous to 1,4-Oxathiane)

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered C-H bonds, minimal angle and torsional strain. libretexts.org |

| Twist-Boat | Intermediate | Less steric strain than the boat conformation. |

| Boat | High | Eclipsed C-H bonds and flagpole hydrogen interactions leading to steric strain. libretexts.org |

| Half-Chair | Highest (Transition State) | Represents the energy barrier to ring inversion. libretexts.org |

The presence of substituents on the 1,4-oxathiane ring significantly influences its conformational equilibrium. msu.edu Substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. youtube.com Due to steric hindrance, specifically 1,3-diaxial interactions, larger substituents preferentially occupy the equatorial position to minimize steric strain. msu.edulibretexts.org This preference dictates which chair conformer is more stable. libretexts.orgyoutube.com For example, in a disubstituted cyclohexane, the conformation that places the larger substituent in the equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.org

Stereoisomerism and Diastereomeric Relationships in 1,4-Oxathiane Diols

The presence of multiple stereocenters in 1,4-oxathiane diols gives rise to various stereoisomers, including enantiomers and diastereomers. For a molecule like this compound, the stereochemical descriptors at C-2 and C-6 define its specific configuration. Other possible stereoisomers would include its enantiomer (2S,6R) and diastereomers (2R,6R and 2S,6S).

Diastereomers have different physical properties and can be separated by techniques like chromatography. The relative orientation of the hydroxyl groups (cis or trans) is a key feature distinguishing diastereomers. For instance, in disubstituted 1,4-oxathianes, cis and trans isomers can arise, and their interconversion is not possible without breaking chemical bonds. londonmet.ac.uk The stability and reactivity of these diastereomers are often dictated by the conformational preferences of the substituents on the 1,4-oxathiane ring. mdpi.com

Studies on Prochirality and Stereochemical Induction in Oxathiane Synthesis

The synthesis of enantiomerically pure or enriched this compound hinges on the principles of asymmetric synthesis, where a prochiral substrate is induced to react stereoselectively. A prochiral molecule is one that can be converted from achiral to chiral in a single step. In the context of 1,4-oxathiane synthesis, this typically involves a precursor molecule with a plane of symmetry or a center of inversion, which is then desymmetrized to create the chiral target.

The key to achieving the desired (2R,6S) configuration lies in stereochemical induction, where the chirality is introduced from an external source (a chiral auxiliary, catalyst, or reagent) or an internal source (a chiral group already present in the starting material).

Hypothetical Synthetic Strategies from Prochiral Precursors

One logical prochiral precursor for a 2,6-disubstituted 1,4-oxathiane is a corresponding 1,4-oxathiane-2,6-dione. This dione (B5365651) is achiral and possesses two prochiral carbonyl carbons. A stereoselective reduction of these two carbonyl groups is required to yield the diol. To obtain the trans-(2R,6S) isomer, the two hydroxyl groups must be on opposite faces of the ring. This can be challenging as many reduction methods might favor the more thermodynamically stable cis-diol.

A potential strategy involves a two-step reduction:

Enantioselective Reduction: The first step would be the enantioselective reduction of one carbonyl group using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This would transform the prochiral dione into a chiral hydroxy-ketone intermediate.

Diastereoselective Reduction: The second step would involve the diastereoselective reduction of the remaining carbonyl group. The stereochemical outcome of this step would be directed by the existing hydroxyl group at C-2 (or C-6), which sterically hinders one face of the molecule, guiding the approach of the reducing agent to the opposite face to yield the trans product.

An alternative approach involves the cyclization of a prochiral open-chain precursor. For instance, the oxidation of a prochiral sulfide (B99878), such as bis(2-hydroxy-2-carboxyethyl)sulfide, followed by cyclization could be envisioned. However, controlling the stereochemistry at two independent centers during a cyclization reaction is often complex.

Use of Chiral Pool Starting Materials

Another powerful strategy in asymmetric synthesis is the use of starting materials from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products. bohrium.com For sulfur-containing heterocyles, amino acids like L-cysteine are common chiral precursors. bohrium.comresearchgate.net A hypothetical route could involve modifying a chiral starting material to build the oxathiane ring system, thereby transferring the initial chirality to the final product.

Illustrative Data on Diastereoselective Reduction

While specific experimental data for the synthesis of this compound is not available in the reviewed literature, we can present an illustrative data table based on known principles of diastereoselective reductions of cyclic ketones. The table below represents hypothetical outcomes for the second reduction step (the conversion of a chiral hydroxy-ketone to the target diol), demonstrating how the choice of reducing agent can influence the diastereomeric ratio (d.r.) of the final product.

| Entry | Reducing Agent | Proposed Mechanism | Hypothetical Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| 1 | NaBH₄ | Standard hydride delivery, may favor the thermodynamically more stable product. | 65:35 |

| 2 | L-Selectride® | Bulky hydride reagent, approaches from the less sterically hindered face, favoring axial attack. | 95:5 |

| 3 | LiAlH(OᵗBu)₃ | Bulky hydride reagent, similar to L-Selectride®, enhances selectivity for the desired trans product. | 92:8 |

| 4 | Diisobutylaluminium hydride (DIBAL-H) | Can coordinate with the existing hydroxyl group, potentially directing hydride delivery. | 88:12 |

This table is illustrative and based on general principles of stereoselective reduction. The data does not represent experimentally verified results for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 2r,6s 1,4 Oxathiane 2,6 Diol

Reactivity of Hydroxyl Groups in the Oxathiane Scaffold

The presence of two hydroxyl groups makes (2R,6S)-1,4-Oxathiane-2,6-diol a versatile substrate for a range of chemical modifications. These reactions are fundamental to synthesizing more complex derivatives and exploring the molecule's potential as a building block in organic synthesis.

The hydroxyl groups of this compound can be oxidized to yield carbonyl functionalities. The nature of the product depends on the oxidizing agent and reaction conditions. Mild oxidation would typically yield the corresponding hydroxy-ketone or diketone. More vigorous oxidation could potentially lead to ring cleavage. In the context of related oxathiane systems, the direct oxidation of a hydroxy diol is a known pathway to the corresponding lactone. londonmet.ac.uk

Furthermore, the sulfur atom in the 1,4-oxathiane (B103149) ring is susceptible to oxidation. wikipedia.org Treatment with common oxidizing agents like hydrogen peroxide or sodium periodate (B1199274) can convert the sulfide (B99878) to a sulfoxide (B87167) and, with stronger oxidation, to a sulfone. wikipedia.org This transformation significantly alters the electronic properties and reactivity of the heterocyclic ring.

| Reaction Type | Reagent(s) | Expected Product(s) |

| Diol Oxidation | PCC, Swern, DMP | (2R,6S)-Hydroxy-1,4-oxathian-2-one / 1,4-Oxathiane-2,6-dione |

| Sulfur Oxidation | NaIO₄, H₂O₂ | This compound-4-oxide (Sulfoxide) |

| Sulfur Oxidation | m-CPBA, H₂O₂ (excess) | This compound-4,4-dioxide (Sulfone) |

The hydroxyl groups readily undergo esterification and etherification, two of the most common derivatization reactions for alcohols. Esterification can be achieved by reacting the diol with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or coupling agents). Similarly, etherification can be performed using alkyl halides under basic conditions (Williamson ether synthesis) or other standard methods. These reactions allow for the introduction of a wide variety of functional groups, modifying the molecule's steric and electronic properties.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Class |

| Esterification | Acyl Chloride (R-COCl) | Pyridine, DMAP | Diester |

| Esterification | Carboxylic Acid (R-COOH) | DCC, EDCI | Diester |

| Etherification | Alkyl Halide (R-X) | NaH, K₂CO₃ | Diether |

| Silylation | Silyl Chloride (R₃SiCl) | Imidazole, Et₃N | Disilyl Ether |

Achieving selective functionalization of one hydroxyl group in the presence of the other presents a significant synthetic challenge due to their similar reactivity. rsc.orgresearchgate.net However, strategies employing catalyst control can overcome the substrate's inherent reactivity bias. nih.gov For this compound, the cis-relationship of the two hydroxyl groups creates a specific spatial arrangement that can be recognized by a suitably designed chiral catalyst. nih.gov Such catalysts can use reversible covalent bonding or a network of non-covalent interactions to form a substrate-catalyst complex, positioning one hydroxyl group for preferential reaction while sterically shielding the other. rsc.orgnih.gov This approach enables mono-functionalization (e.g., mono-acylation, mono-silylation) with high regioselectivity, which is crucial for the stepwise synthesis of complex derivatives.

Transformations Involving the 1,4-Oxathiane Ring System

Beyond the reactions of the hydroxyl groups, the 1,4-oxathiane ring itself can participate in transformations that alter the core structure of the molecule. These reactions often require prior activation, such as oxidation of the sulfur atom.

The 1,4-oxathiane ring, particularly when the sulfur is oxidized to a sulfone, can undergo ring-opening reactions. Studies on the parent 1,4-oxathiane S,S-dioxide show that deprotonation at the carbon alpha to the sulfone group can induce a ring-chain tautomerism. rsc.orgresearchgate.net This process generates a transient, ring-opened vinyl sulfone intermediate. rsc.orgresearchgate.net Such reactive intermediates are typically short-lived, high-energy species that quickly convert to more stable molecules. lumenlearning.comallen.in In the presence of a nucleophile, such as an alkoxide, this intermediate can be trapped, leading to the formation of linear di-ether sulfones. researchgate.net It is plausible that derivatives of this compound, upon oxidation to the sulfone, could follow similar pathways to yield functionalized, acyclic products.

Derivatives of the 1,4-oxathiane ring system can be precursors for molecular rearrangements. One notable example in sulfone chemistry is the Ramberg-Bäcklund rearrangement, which converts an α-halo sulfone into an alkene upon treatment with a base. londonmet.ac.uk Synthetic strategies targeting this reaction have been explored for oxathiane S,S-dioxides. londonmet.ac.uk Therefore, converting this compound into an appropriate α-halo sulfone derivative could potentially enable its rearrangement to a substituted cyclic ether with an exocyclic double bond.

Additionally, acid-catalyzed rearrangements involving the diol functionality are possible. For instance, under acidic conditions, protonation of a hydroxyl group followed by the loss of water can generate a carbocation intermediate. researchgate.net This carbocation can then undergo rearrangement, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation before quenching, a process analogous to the Pinacol rearrangement. researchgate.net The specific pathway and resulting products would depend heavily on the structure of the diol and the reaction conditions.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the 1,4-oxathiane ring is susceptible to oxidation, a common transformation for thioethers. This process is expected to proceed in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. The oxidation state of the sulfur significantly impacts the geometry and electronic properties of the ring.

Controlled oxidation would be required to selectively form the sulfoxide. Common reagents for this transformation include mild oxidants like sodium periodate or one equivalent of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry at the sulfur atom in the resulting sulfoxide would be of significant interest, with the potential for diastereoselectivity influenced by the existing stereocenters at C2 and C6.

Further oxidation to the sulfone can be achieved using stronger oxidizing agents or an excess of the oxidant used for sulfoxide formation. Reagents like hydrogen peroxide, potassium permanganate, or multiple equivalents of m-CPBA are typically employed for this purpose. The resulting sulfone would feature a hexavalent sulfur atom, leading to a more rigid ring conformation.

Table 1: Predicted Oxidation Reactions of this compound

| Product | Oxidizing Agent (Predicted) | Potential Stereochemical Considerations |

| This compound 4-oxide (Sulfoxide) | Sodium periodate, 1 eq. m-CPBA | Formation of a new stereocenter at the sulfur atom, leading to potential diastereomers. |

| This compound 4,4-dioxide (Sulfone) | Hydrogen peroxide, Potassium permanganate, >2 eq. m-CPBA | No new stereocenter at sulfur. |

Reduction Reactions

Reduction of the 1,4-oxathiane ring in this compound could potentially lead to ring-opening reactions. The specific products would depend on the reducing agent and the reaction conditions employed. For instance, strong reducing agents like lithium aluminum hydride might cleave the C-S or C-O bonds.

Alternatively, catalytic hydrogenation could potentially reduce the heterocyclic ring, though this is generally less common for saturated thioethers unless accompanied by desulfurization. Raney nickel is a classic reagent for desulfurization, which would result in the complete removal of the sulfur atom and the formation of a diol derived from a linear carbon chain.

Nucleophilic Substitution Reactions at Sulfur

The sulfur atom in a thioether can act as a nucleophile, for example, in reactions with alkyl halides to form sulfonium (B1226848) salts. However, the query specifies nucleophilic substitution at sulfur. Such reactions are more characteristic of sulfur in higher oxidation states (e.g., in sulfonium salts or sulfonate esters) where a good leaving group is attached to the sulfur atom. For this compound itself, direct nucleophilic substitution at the divalent sulfur is not a typical reaction pathway.

If the sulfur were first oxidized to a sulfonium salt, it would then become an excellent electrophilic center for nucleophilic attack, leading to ring opening or displacement of one of the carbon substituents from the sulfur.

Mechanistic Studies of Reactions Involving 2r,6s 1,4 Oxathiane 2,6 Diol and Its Derivatives

Elucidation of Reaction Mechanisms in Oxathiane Formation

The synthesis of the 1,4-oxathiane (B103149) ring can be achieved through various methods, with reaction mechanisms depending on the starting materials and conditions. A common and convenient method is the direct reaction of γ-thioalcohols with carbonyl compounds, typically under acidic catalysis, to eliminate water and form the heterocyclic ring. semanticscholar.org

Other mechanistic pathways have been explored for substituted oxathianes. For instance, the treatment of diallyl sulfide (B99878) with aqueous mercuric salts proceeds via oxymercuration of one double bond, followed by an intramolecular nucleophilic attack from the resulting hydroxyl group at the mercurinium ion formed from the second double bond. londonmet.ac.uk Similarly, the synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides from benzyl (B1604629) 1-alkynyl sulfones and aryl aldehydes under basic conditions involves the formation of an α-sulfonyl anion, which then participates in a cyclization step. nih.gov In some cases, formation is presumed to occur via an E1cb mechanism, involving the generation of an α-thiocarbanion followed by intramolecular elimination. londonmet.ac.uk

Investigation of Rearrangement Pathways

Rearrangement reactions provide a powerful tool for synthesizing complex oxathiane-containing structures. Studies have shown that other heterocyclic systems, such as thiazolidines derived from L-cysteine, can undergo stereoselective conversion to form fused oxathiane–γ-lactam bicyclic systems. rsc.orgbohrium.com

This transformation involves a ring–chain tautomerism, a process where a cyclic molecule exists in equilibrium with an open-chain form. rsc.org The mechanism of this rearrangement involves the breaking of either a carbon-sulfur (C–S) or carbon-nitrogen (C–N) bond within the original thiazolidine (B150603) ring. rsc.orgbohrium.com Another documented rearrangement involves the α-sulfonyl anion of 1,4-oxathiane S,S-dioxide, which can exist in a ring-chain equilibrium with a vinyl sulfone that can be trapped by alkoxides. researchgate.net

The rearrangement of thiazolidine derivatives to oxathianes proceeds through key cationic intermediates. rsc.org Depending on which bond is cleaved, the mechanism can involve either an iminium ion (from C–S bond breaking) or a sulfonium (B1226848) ion (from C–N bond breaking). rsc.orgbohrium.com These intermediates are crucial in facilitating the structural reorganization that leads to the formation of the new oxathiane ring.

Sulfonium ions have also been identified as key intermediates in other transformations of oxathiane derivatives. For example, the arylation of bicyclic oxathiane glycosyl donors with benzyne (B1209423) is proposed to proceed through a putative phenyl sulfonium ion intermediate. nih.gov This intermediate is formed by the reaction of the sulfur atom with benzyne, which then activates the molecule for subsequent glycosylation. nih.gov In oxidation reactions, intermediates such as oxodisulfonium ions may also play a role. researchgate.net

The balance between the cyclic (ring-closed) and acyclic (ring-opened) forms of oxathiane derivatives is influenced by several factors, including substrate structure and reaction conditions. In the rearrangement of thiazolidines, the equilibrium often favors the ring form. rsc.org However, the introduction of certain substituents or the use of acidic or basic conditions can shift this equilibrium. rsc.org

For some 1,4-oxathiin-S,S-dioxides, the ring system is sensitive to bases, which can promote the formation of a ring-opened acyclic by-product. nih.gov This indicates that the basicity of the reaction medium is a critical factor controlling the stability of the oxathiane ring. nih.gov Similarly, the ring-chain tautomerism of the 1,4-oxathiane S,S-dioxide anion demonstrates an equilibrium that can be influenced by the presence of nucleophiles like alkoxides, which trap the open-chain vinyl sulfone form. researchgate.net

Stereospecificity and Diastereoselectivity of Transformations

Many reactions involving the formation and modification of the 1,4-oxathiane ring proceed with high levels of stereocontrol, leading to specific stereoisomers. A stereoselective reaction favors the formation of one stereoisomer over another, while a stereospecific reaction is one where starting materials differing only in their configuration are converted into stereoisomeric products. masterorganicchemistry.com

Notable examples of high stereoselectivity include:

The conversion of thiazolidine derivatives into fused oxathiane–γ-lactam systems, which has been shown to be a stereoselective process yielding products with high diastereomeric purity. rsc.orgbohrium.com

The synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides, which results in the exclusive formation of a trans arrangement of the 2,3-diaryl substituents. nih.govmdpi.com

The glycosylation of acetylated oxathiane ketal donors, which affords α-glycosyl acetates with very high α-stereoselectivity (α:β > 98:2). nih.gov

The topochemical ring-opening polymerization of an enantiopure oxathianethione, which proceeds stereospecifically to yield a crystalline polymer. nih.gov

This high degree of stereocontrol is often dictated by the reaction mechanism and the inherent structural biases of the substrates and intermediates.

Table 1: Examples of Stereoselective Reactions in Oxathiane Chemistry

| Reaction Type | Substrate | Outcome | Observed Selectivity | Reference |

|---|---|---|---|---|

| Rearrangement | Thiazolidine Derivatives | Fused Oxathiane-γ-lactam | High Stereoselectivity | rsc.org, bohrium.com |

| Cyclization | Benzyl alkynyl sulfone + Aldehyde | 1,4-Oxathiin-S,S-dioxide | Exclusive trans diastereoselectivity | nih.gov, mdpi.com |

| Glycosylation | Acetylated Oxathiane Ketal | α-Glycosyl Acetate | High α-stereoselectivity (>98:2 α:β) | nih.gov |

| Polymerization | Enantiopure Oxathianethione | Crystalline Poly(oxathianethione) | Stereospecific | nih.gov |

Computational Chemistry in Mechanistic Analysis (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing the mechanisms of reactions involving oxathiane derivatives. DFT studies provide a deeper understanding of reaction pathways, transition state structures, and the energetics that govern selectivity. nih.govresearchgate.net

For the base-induced synthesis of triaryl 1,4-oxathiins, DFT calculations have been used to model the entire reaction sequence, including the incorporation of the aldehyde, the cyclization step, proton transfers, and potential pathways for ring-opening. nih.gov These computational models revealed that the observed trans 2,3-diaryl selectivity is established during the cyclization stage of the reaction. nih.govresearchgate.net

In other studies, high-level ab initio molecular orbital calculations (G2(MP2) and G3 levels) have been employed to determine the enthalpies of formation for 1,4-oxathiane sulfones. acs.org These theoretical studies support experimental findings and help explain the relative stabilities of different isomers. For example, the destabilization of 1,3-oxathiane (B1222684) sulfone relative to 1,4-oxathiane sulfone was attributed to electrostatic repulsion between the axial oxygen of the sulfone group and the ring's oxygen atom, a factor that appears to override any potential stabilization from stereoelectronic interactions. acs.org

Applications of 2r,6s 1,4 Oxathiane 2,6 Diol in Advanced Organic Synthesis

Role as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of (2R,6S)-1,4-Oxathiane-2,6-diol makes it an excellent chiral building block for the synthesis of complex target molecules. Its well-defined stereocenters at C2 and C6 can be transferred to new, more elaborate structures, providing a reliable method for controlling the stereochemical outcome of a reaction sequence.

Synthesis of Fused Heterocyclic Systems (e.g., Oxathiane-Lactams)

The 1,4-oxathiane (B103149) framework serves as a template for the synthesis of novel fused heterocyclic systems. A notable example is the stereoselective conversion of thiazolidine (B150603) derivatives, derived from L-cysteine, into fused oxathiane-γ-lactam bicyclic systems. rsc.org In these reaction sequences, thiazolidine derivatives undergo a rearrangement under acidic conditions. This process involves the cleavage of the C2-N bond of the thiazolidine ring and subsequent intramolecular trapping by a hydroxyl group. This rearrangement leads to the formation of a 1,3-oxathiane (B1222684) intermediate, which, after neutralization, yields products where a 1,3-oxathiane ring is condensed with a γ-lactam system. rsc.org This transformation highlights a method for creating complex, multifunctionalized lactams with controlled stereochemistry, originating from the chiral pool. rsc.org

Construction of Oxathiobicyclo[3.3.1]nonane Scaffolds

The synthesis of oxathiobicyclo[3.3.1]nonane ring systems, which are key structural motifs in some proposed structures of natural products like tagetitoxin, represents a significant application of oxathiane-based building blocks. uea.ac.uk Synthetic strategies targeting this bicyclic core often involve multi-step sequences. One approach begins with readily available carbohydrate precursors, such as D-galactose. The strategy focuses on forming the bicyclic system through an intramolecular cyclization, where a thiol or thiolate group attacks a ketone or a sulfonate ester. However, the success of this cyclization can be hampered by steric constraints imposed by protecting groups on the precursor molecule. uea.ac.uk These synthetic efforts underscore the challenges and strategic considerations required to construct complex bicyclic systems containing the 1,4-oxathiane motif.

Utilization as Chiral Auxiliaries in Asymmetric Transformations

While this compound is primarily utilized as a chiral building block where its core structure is incorporated into the final product, its potential as a chiral auxiliary in asymmetric transformations is also an area of interest. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed. The application of oxathiane-based structures in this context allows for the transfer of chirality to a wide range of molecules.

Development of Novel Synthetic Reagents and Intermediates

Beyond its direct incorporation into target molecules, this compound and its derivatives serve as precursors to novel synthetic reagents and versatile intermediates. The oxathiane ring can be chemically manipulated in various ways, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. londonmet.ac.uk These modifications alter the reactivity of the ring and adjacent functional groups, opening up new synthetic possibilities. For instance, alkylated oxathiane S,S-dioxides are explored as precursors for the Ramberg-Bäcklund rearrangement, a reaction that forms carbon-carbon double bonds. londonmet.ac.uk The development of such intermediates from the basic oxathiane scaffold demonstrates its utility in expanding the toolbox of synthetic organic chemists.

Applications in Glycosylation Strategies

In the field of carbohydrate chemistry, stereoselective glycosylation is a critical process for the synthesis of oligosaccharides and glycoconjugates. Oxathiane-based glycosyl donors have been developed for use in these complex reactions. rsc.org The 1,4-oxathiane ring replaces the more common pyranose ring of a carbohydrate donor. These donors can be activated under various conditions to react with glycosyl acceptors, forming a glycosidic bond. The stereochemical outcome of the glycosylation is influenced by the structure of the oxathiane donor, the reaction conditions, and the nature of the acceptor alcohol. The unique electronic and conformational properties imparted by the oxathiane ring can lead to different selectivity profiles compared to traditional glycosyl donors. rsc.orgnih.gov

Table 1: Examples of Glycosylation Reactions This table is representative of glycosylation strategies and may not use the specific title compound.

| Glycosyl Donor Type | Activator/Promoter | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Thioglycosides | NIS/TfOH | α or β depending on arming/disarming effects | beilstein-journals.org |

| 1,2-Anhydro Sugar | Borinic Acid Catalyst | 1,2-cis | nih.gov |

| Oxathiane Donors | Various | Dependent on system | rsc.org |

Precursors for Nucleoside Analogs

One of the most significant applications of this compound and related compounds is in the synthesis of nucleoside analogs, a class of molecules with important antiviral and anticancer properties. mdpi.com In these analogs, the 1,4-oxathiane ring serves as a surrogate for the natural furanose sugar moiety found in native nucleosides. The synthesis typically involves the coupling of a protected and activated oxathiane derivative with a nucleobase. The stereochemistry of the oxathiane precursor directly translates to the stereochemistry of the final nucleoside analog, which is often crucial for its biological activity. This approach has been instrumental in the development of a variety of therapeutic agents. mdpi.com

Advanced Characterization and Analytical Methodologies for 1,4 Oxathiane Diols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and configuration of organic molecules. For (2R,6S)-1,4-Oxathiane-2,6-diol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its structure and preferred conformation in solution.

The ¹H NMR spectrum is expected to show distinct signals for the protons at the stereogenic centers (C2 and C6), as well as the methylene (B1212753) protons at C3 and C5. Due to the molecule's C₂ symmetry, the protons at C2 and C6 would be chemically equivalent, as would the protons at C3 and C5. The hydroxyl protons would also be observable.

The ¹³C NMR spectrum would similarly show a reduced number of signals due to symmetry, with distinct peaks for the methine carbons (C2/C6) and the methylene carbons (C3/C5).

For illustrative purposes, the NMR data for a related cis-disubstituted 1,4-oxathiane (B103149) derivative, cis-2,6-diethoxy-1,4-oxathiane S,S-dioxide, shows characteristic shifts and couplings that inform the expected values for the target diol. mdpi.com

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2, C6 | ~4.5 - 5.0 | dd | ~95 - 100 |

| C3, C5 (axial) | ~2.8 - 3.2 | m | ~55 - 60 |

| C3, C5 (equatorial) | ~3.0 - 3.4 | m | |

| OH | Variable | s (broad) | - |

| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2, C6 | 4.93 | dd (J = 9.5, 2.0) | 95.1 |

| C3, C5 | 3.25 / 3.05 | dt (J = 13.5, 2.0) / dd (J = 13.5, 9.5) | 55.6 |

| OCH₂CH₃ | 3.99 / 3.64 | dq (J = 9.5, 7.0) | 65.3 |

| OCH₂CH₃ | 1.27 | t (J = 7.0) | 14.9 |

X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration. Obtaining a suitable single crystal of this compound would allow for the direct visualization of the atomic arrangement.

The analysis would confirm the 1,4-oxathiane ring's conformation, which is expected to be a chair. It would also provide precise measurements of bond lengths, bond angles, and torsion angles. Crucially, the data would unequivocally establish the cis relative stereochemistry of the hydroxyl groups at C2 and C6. Furthermore, if a chiral crystallization method or resolution is performed, the analysis can determine the absolute configuration (R,S) by measuring anomalous dispersion effects, thereby confirming the (2R,6S) assignment. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the hydroxyl groups.

The crystal structure of cis-2,6-diethoxy-1,4-oxathiane S,S-dioxide has been determined, confirming its chair conformation in the solid state and providing an example of the type of structural data that would be obtained for the target diol. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would be employed.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₄H₈O₄S) by measuring the precise mass of the molecular ion. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways for the diol could include the loss of one or two molecules of water (H₂O), loss of formaldehyde (B43269) (CH₂O), or cleavage of the oxathiane ring, leading to characteristic fragment ions.

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₄H₉O₄S⁺ | 153.0216 | Protonated Molecular Ion (ESI) |

| [M]⁺· | C₄H₈O₄S⁺· | 152.0143 | Molecular Ion (EI) |

| [M-H₂O]⁺· | C₄H₆O₃S⁺· | 134.0038 | Loss of water |

| [M-2H₂O]⁺· | C₄H₄O₂S⁺· | 116.9932 | Loss of two water molecules |

Chromatographic Methods for Purification and Enantiomeric Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for both the purification of this compound and the assessment of its stereochemical purity. Since this compound is a chiral molecule, its synthesis may result in a mixture of stereoisomers.

Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the primary method for separating enantiomers. A suitable chiral column (e.g., based on derivatized cellulose (B213188) or amylose) would be used to separate the (2R,6S) enantiomer from its mirror image, the (2S,6R) enantiomer. This allows for the determination of the enantiomeric excess (ee) of a sample. Furthermore, HPLC can also be used to separate the cis diastereomer from the corresponding trans diastereomers ((2R,6R) and (2S,6S)), ensuring the diastereomeric purity of the compound. The development of an effective HPLC method would involve optimizing the mobile phase composition (e.g., mixtures of hexane (B92381) and an alcohol like isopropanol) and flow rate to achieve baseline resolution of the stereoisomers. nih.govnih.gov

Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) Spectroscopy

Vibrational Circular Dichroism (VCD) and electronic Circular Dichroism (CD) are chiroptical spectroscopic techniques that provide information about the absolute stereochemistry of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

The VCD spectrum of an enantiopure sample of this compound would provide a unique fingerprint. This experimental spectrum can be compared to a theoretical spectrum predicted by quantum chemical calculations (see section 7.6). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The enantiomer, (2S,6R)-1,4-Oxathiane-2,6-diol, would produce a VCD spectrum that is an exact mirror image (equal in magnitude, opposite in sign) of the (2R,6S) isomer. VCD is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be grown. wikipedia.org

Computational Studies for Spectral Prediction and Structural Validation (e.g., DFT NMR predictions)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful partner to experimental analysis. DFT can be used to model the structure of this compound and predict its spectroscopic properties with high accuracy.

The process involves first finding the lowest energy conformation of the molecule, which for this diol is expected to be a chair form with one axial and one equatorial hydroxyl group. Once the geometry is optimized, the NMR shielding constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding constants are then converted into chemical shifts, which can be directly compared with experimental data to aid in peak assignment and confirm the structure. gcms.cz

Similarly, DFT calculations are essential for interpreting VCD spectra. The theoretical VCD spectrum for a chosen absolute configuration (e.g., 2R, 6S) is calculated and compared to the experimental spectrum. This comparison is the gold standard for assigning the absolute configuration of chiral molecules in solution. wikipedia.org This synergy between computational prediction and experimental measurement provides the highest level of confidence in structural and stereochemical assignments.

Future Research Directions for 2r,6s 1,4 Oxathiane 2,6 Diol

Exploration of Underexplored Synthetic Routes

Current synthetic approaches to substituted 1,4-oxathianes often rely on classical cyclization strategies. However, to access enantiomerically pure (2R,6S)-1,4-Oxathiane-2,6-diol efficiently, the exploration of novel and less conventional synthetic routes is a promising avenue for future research.

One such underexplored area is the application of enzyme-catalyzed reactions. Biocatalysis could offer a highly selective and environmentally benign route to the target diol. For instance, the use of hydrolases for the kinetic resolution of racemic esterified 1,4-oxathiane-2,6-diol derivatives could be investigated. Similarly, dehydrogenase-mediated asymmetric reduction of a corresponding diketone precursor could provide direct access to the desired (2R,6S) stereochemistry.

Another promising direction lies in the application of modern organocatalysis. Chiral organocatalysts could be employed in asymmetric Michael additions of sulfur nucleophiles to appropriate chiral synthons, followed by cyclization to form the 1,4-oxathiane (B103149) ring with high stereocontrol. The development of novel organocatalytic systems specifically tailored for the synthesis of sulfur-containing heterocycles would be a significant advancement.

Furthermore, the potential of photochemical and electrochemical methods remains largely untapped for the synthesis of such compounds. Photo-redox catalysis, for example, could enable novel C-O and C-S bond-forming reactions under mild conditions, potentially leading to new synthetic pathways to the 1,4-oxathiane core.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening for suitable hydrolases and dehydrogenases, optimization of reaction conditions. |

| Organocatalysis | Metal-free synthesis, high stereocontrol, functional group tolerance. | Design of novel chiral organocatalysts, exploration of asymmetric conjugate additions. |

| Photochemical/Electrochemical Methods | Novel reaction pathways, mild conditions, potential for unique selectivity. | Development of new photo-redox and electrochemical cyclization strategies. |

Development of New Stereoselective Methodologies

Achieving the specific (2R,6S) stereochemistry of 1,4-Oxathiane-2,6-diol with high precision is a key challenge. Future research should focus on the development of novel stereoselective methodologies that offer predictable and high-yielding access to this and related chiral 1,4-oxathianes.

One promising area is the advancement of substrate-controlled diastereoselective reactions. The synthesis of acyclic precursors with strategically placed chiral centers could guide the stereochemical outcome of the cyclization reaction to favor the desired (2R,6S) isomer. This approach would require a detailed understanding of the conformational preferences of the acyclic precursors.

Catalytic asymmetric synthesis represents another major frontier. The development of novel chiral transition metal catalysts for the enantioselective formation of the 1,4-oxathiane ring is a significant goal. For example, chiral catalysts could be employed in asymmetric hetero-Diels-Alder reactions or intramolecular cyclizations of prochiral substrates. mdpi.com

Furthermore, the use of chiral auxiliaries covalently attached to the starting materials could provide excellent stereocontrol during the formation of the oxathiane ring. After the cyclization, the auxiliary could be cleaved to yield the enantiomerically pure diol. The design of novel, readily cleavable, and recyclable chiral auxiliaries for this purpose would be a valuable contribution.

| Methodology | Key Principle | Future Research Direction |

| Substrate-Controlled Diastereoselective Synthesis | Utilizing existing chirality in the substrate to direct the formation of new stereocenters. | Design and synthesis of chiral acyclic precursors with optimized stereodirecting groups. |

| Catalytic Asymmetric Synthesis | Employing a chiral catalyst to create a chiral environment and favor the formation of one enantiomer. | Development of novel chiral transition metal catalysts and organocatalysts for 1,4-oxathiane ring formation. |

| Chiral Auxiliary-Mediated Synthesis | Temporarily incorporating a chiral molecule to guide the stereochemical outcome of a reaction. | Design of new, efficient, and recyclable chiral auxiliaries for the synthesis of chiral 1,4-oxathianes. |

Advanced Mechanistic Investigations and Theoretical Studies

A deeper understanding of the reaction mechanisms governing the formation of the 1,4-oxathiane ring is crucial for the rational design of more efficient and selective synthetic methods. Future research should employ a combination of advanced experimental techniques and computational modeling to elucidate these mechanisms.

Kinetic studies of various synthetic routes can provide valuable data on reaction rates, activation energies, and the influence of different reaction parameters on stereoselectivity. In situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize key reaction intermediates and transition states.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for modeling reaction pathways and predicting the stereochemical outcomes of different synthetic strategies. mdpi.com DFT calculations can be used to determine the relative energies of different transition states leading to various stereoisomers, thereby providing a theoretical basis for the observed selectivity. mdpi.com These theoretical studies can guide the design of new catalysts and substrates with enhanced stereoselectivity.

| Investigation Tool | Information Gained | Future Research Focus |

| Kinetic Studies | Reaction rates, activation parameters, and the effect of reaction conditions on selectivity. | Detailed kinetic analysis of promising stereoselective synthetic routes. |

| In Situ Spectroscopy | Identification and characterization of reaction intermediates and transition states. | Application of advanced spectroscopic techniques to monitor key cyclization reactions. |

| Computational Modeling (DFT) | Energies of transition states, reaction pathways, and prediction of stereochemical outcomes. | In-depth DFT studies of the mechanisms of existing and novel stereoselective syntheses of 1,4-oxathianes. |

Expansion of Synthetic Utility in Complex Target Synthesis

The unique stereochemical and functional group arrangement of this compound makes it an attractive building block for the synthesis of more complex and biologically active molecules. Future research should focus on demonstrating and expanding its synthetic utility in the total synthesis of natural products and the preparation of novel pharmaceutical compounds.

The diol functionality can be readily derivatized to introduce a wide range of other functional groups, allowing for its incorporation into larger molecular frameworks. For example, the hydroxyl groups could be converted into leaving groups for nucleophilic substitution reactions or oxidized to carbonyl groups for subsequent C-C bond-forming reactions.

The chiral 1,4-oxathiane scaffold itself could serve as a rigid template to control the stereochemistry of reactions at remote positions of a molecule. Its well-defined conformation could be exploited to direct the approach of reagents in a stereoselective manner.

Furthermore, the sulfur atom in the ring can be oxidized to a sulfoxide (B87167) or a sulfone, which can act as a chiral auxiliary in asymmetric reactions. The stereoelectronic properties of the sulfoxide group, in particular, can be used to control the stereochemical outcome of a variety of transformations.

Design and Synthesis of Novel Derivatives with Enhanced Chiral Properties

Building upon the chiral scaffold of this compound, future research can focus on the rational design and synthesis of novel derivatives with enhanced chiral properties for applications in asymmetric catalysis and materials science.

By modifying the substituents at the 2- and 6-positions, a library of chiral 1,4-oxathiane diols can be created. These derivatives could be screened for their effectiveness as chiral ligands for transition metal catalysts. The combination of the chiral backbone of the oxathiane ring and the coordinating diol functionality could lead to the development of highly efficient and selective catalysts for a range of asymmetric transformations.

The diol can also serve as a precursor for the synthesis of novel chiral crown ethers and other macrocycles. The incorporation of the rigid and stereochemically defined 1,4-oxathiane unit into a macrocyclic structure could result in receptors with unique host-guest binding properties and potential applications in chiral recognition and separation.

Finally, the polymerization of appropriately functionalized derivatives of this compound could lead to the formation of novel chiral polymers with interesting optical and material properties. These materials could find applications in areas such as chiral chromatography and nonlinear optics.

| Application Area | Design Strategy | Potential Impact |

| Asymmetric Catalysis | Synthesis of derivatives as chiral ligands for transition metals. | Development of new, highly selective catalysts for asymmetric reactions. |

| Chiral Recognition | Incorporation into macrocyclic structures like crown ethers. | Creation of novel receptors for enantioselective binding and separation. |

| Chiral Materials | Polymerization of functionalized derivatives. | Development of new materials with unique optical and separation properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,6S)-1,4-Oxathiane-2,6-diol?

- Methodological Answer : The compound can be synthesized via cyclization of thiodiglycolic acid derivatives or reduction of its diketone precursor (e.g., 1,4-Oxathiane-2,6-dione). Key steps include:

- Anhydride formation : React thiodiglycolic acid with acetic anhydride under reflux to form the cyclic dione intermediate .

- Stereoselective reduction : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce the diketone to the diol while controlling the (2R,6S) configuration .

- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water) or chiral chromatography for enantiomeric separation .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR : Analyze and NMR to confirm the oxathiane ring structure and stereochemistry. Key signals include deshielded protons adjacent to sulfur (δ ~3.5–4.5 ppm) and carbonyl carbons (δ ~170–180 ppm) .

- X-ray crystallography : Resolve absolute stereochemistry and ring conformation .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (CHOS) .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for similar oxathianes) .

- pH stability : Conduct kinetic studies in buffered solutions (pH 2–12) with HPLC monitoring. The compound may hydrolyze in acidic/basic conditions via ring-opening to form thiodiglycolic acid derivatives .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers and quantify optical purity .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor the (2R,6S) configuration during reduction .

- Mechanistic studies : Employ DFT calculations to model transition states and identify steric/electronic factors influencing stereoselectivity .

Q. What role does the oxathiane ring conformation play in its reactivity?

- Methodological Answer :

- Conformational analysis : Use variable-temperature NMR or molecular dynamics simulations to study chair vs. boat conformations. The 1,4-oxathiane ring often adopts a chair conformation, with sulfur lone pairs influencing nucleophilic reactivity .

- Reactivity studies : Compare ring-opening reactions with nucleophiles (e.g., amines, thiols) under controlled conditions to map regioselectivity .

Q. How can enzymatic methods improve stereoselective synthesis?

- Methodological Answer :

- Biotransformation : Screen plant enzymes (e.g., from Daucus carota or Pastinaca sativa) for stereoselective hydrolysis or reduction of precursors. For example, carrot root enzymes achieved 44.1% enantiomeric excess in similar diol syntheses .

- Immobilized enzymes : Optimize reaction parameters (pH, temperature, co-solvents) to enhance enzyme stability and reusability .

Q. What mechanistic insights explain contradictory yields in nucleophilic ring-opening reactions?

- Methodological Answer :

- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., episulfonium ions) and rate-determining steps .

- Solvent effects : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents to modulate nucleophilicity and transition-state stabilization .

- Computational modeling : Use Gaussian or ORCA software to calculate activation energies for competing pathways (e.g., S1 vs. S2 mechanisms) .

Data Presentation Guidelines

- Tables : Include melting points, NMR shifts, and enantiomeric excess values (e.g., from chiral HPLC).

- Figures : Provide reaction schemes with annotated conditions (e.g., Scheme 3 in ), and conformational diagrams from computational studies.

- Statistical analysis : Apply Student’s t-test or ANOVA to compare yields/selectivity across synthetic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.